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1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

LED Encapsulation Optical Index-Matching Photonics Packaging

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS 225927-21-9), commercially supplied predominantly as vinyl-terminated polyphenylmethylsiloxane, is a linear polysiloxane oligomer featuring a phenyl-methyl siloxane backbone with reactive terminal vinyl groups. The nominal discrete molecular formula is C₁₀H₂₄O₂Si₃ (MW 260.55), but the commercially procured material is typically an oligomeric liquid with molecular weights of 2,000–3,000 g/mol and viscosities ranging from 100 to 5,000 cSt.

Molecular Formula C10H24O2Si3
Molecular Weight 260.55 g/mol
CAS No. 225927-21-9
Cat. No. B3421772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
CAS225927-21-9
Molecular FormulaC10H24O2Si3
Molecular Weight260.55 g/mol
Structural Identifiers
SMILESC[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C
InChIInChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3
InChIKeyMFWYAJVOUCTAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS 225927-21-9) – Procurement-Grade Overview for Scientific and Industrial Buyers


1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS 225927-21-9), commercially supplied predominantly as vinyl-terminated polyphenylmethylsiloxane, is a linear polysiloxane oligomer featuring a phenyl-methyl siloxane backbone with reactive terminal vinyl groups . The nominal discrete molecular formula is C₁₀H₂₄O₂Si₃ (MW 260.55), but the commercially procured material is typically an oligomeric liquid with molecular weights of 2,000–3,000 g/mol and viscosities ranging from 100 to 5,000 cSt . It belongs to the aryl-functionalized, vinyl-terminated siloxane class and participates in platinum-catalyzed hydrosilylation curing [1]. Its defining structural feature – the combination of phenyl substituents on the siloxane backbone and terminal vinyl reactivity – distinguishes it from purely methyl-substituted vinyl siloxanes and from non-reactive trimethyl-terminated phenyl fluids [2].

Why Generic Vinyl Siloxane Substitution Fails for 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS 225927-21-9) Procurement Specifications


Substituting this compound with a generic vinyl-terminated siloxane – such as vinyl-terminated polydimethylsiloxane (CAS 68083-19-2) or divinyltetramethyldisiloxane (CAS 2627-95-4) – introduces three irreversible performance penalties: (i) a refractive index drop from 1.50–1.54 to approximately 1.40–1.41, compromising optical index-matching in LED and photonics applications ; (ii) loss of phenyl-group-mediated thermal-oxidative stability that extends service temperature to 290 °C, versus ~200 °C for pure methyl systems [1]; and (iii) loss of the simultaneous reactive-diluent and crosslinking functionality that is specific to vinyl-terminated phenylmethylsiloxanes in phenyl-silicone resin formulations [2]. Non-reactive trimethyl-terminated phenyl fluids (e.g., DOWSIL 710) lack vinyl groups entirely, rendering them incapable of covalent incorporation into cured networks [3]. The quantitative evidence below demonstrates that these are not marginal differences but application-blocking divergences.

Quantitative Differentiation Evidence for 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS 225927-21-9) Against Closest Analogs


Refractive Index Advantage of Phenylmethylsiloxane Backbone Over Pure Methyl Vinyl Siloxanes for Optical Index-Matching

Vinyl-terminated polyphenylmethylsiloxane (CAS 225927-21-9) delivers a refractive index (nD²⁰) of 1.50–1.54 across its commercial viscosity grades (100–5,000 cSt), compared to nD²⁰ 1.4052 for vinyl-terminated polydimethylsiloxane (CAS 68083-19-2) of comparable viscosity (~1,000 cSt) . This difference of Δn ≈ +0.10–0.14 is attributed to the higher molar refraction of phenyl substituents versus methyl groups on the siloxane backbone [1]. In LED encapsulant formulations, the higher refractive index reduces the index mismatch with GaN LED chips (n ≈ 2.5) and phosphor layers, improving light extraction efficiency; commercial methyl silicone encapsulants with nD ≈ 1.41 are documented to reduce light extraction efficiency by 15–20% relative to phenyl-modified formulations [2].

LED Encapsulation Optical Index-Matching Photonics Packaging

Thermal-Oxidative Stability Superiority of Polyphenylmethylsiloxane Over Polydimethylsiloxane Verified by Direct SPME Fiber Comparison

A direct head-to-head study compared sol-gel polyphenylmethylsiloxane (PPMS) coated SPME fibers against commercial polydimethylsiloxane (PDMS) fibers and sol-gel polymethylsiloxane (PMS) fibers [1]. The PPMS fiber demonstrated thermal stability to 350 °C, exceeding the operational limit of commercial PDMS fibers, and achieved a service lifetime of more than 150 extraction cycles [1]. Independently, Gelest technical literature establishes the service temperature range for polyphenylmethylsiloxane fluids as -55 °C to 290 °C in air, with stability for thousands of hours at 250 °C in closed oxygen-free systems [2]. This is consistent with the known mechanism: phenyl groups protect the Si–O–Si backbone via steric hindrance and exhibit lower susceptibility to oxidative attack compared to methyl groups [2].

Thermal Stability Solid-Phase Microextraction High-Temperature Materials

Tunable Vinyl Content Across Viscosity Grades Enables Precision Crosslink Density Engineering Not Achievable With Single-Value End-Capping Agents

The commercial product range for CAS 225927-21-9 provides four discrete viscosity grades with systematically varying vinyl content: 100 cSt (3.1 ± 1 wt% vinyl), 1,000 cSt (1.5 ± 0.2 wt%), 3,000 cSt (0.7 ± 0.1 wt%), and 5,000 cSt (0.4 ± 0.1 wt%) . This inverse relationship between chain length and vinyl content allows formulators to select a grade that simultaneously sets both the reactive diluent viscosity and the crosslink density of the cured network [1]. In contrast, divinyltetramethyldisiloxane (CAS 2627-95-4, MW 186.40) provides a fixed vinyl content of approximately 30 wt% (or 14.8–15.2% in controlled specifications) – far too high for use as a chain extender in elastomer formulations, restricting its role to end-capping or inhibitor applications [2]. Vinyl-terminated PDMS (CAS 68083-19-2) offers vinyl content of only ~0.05–0.5 wt% at viscosities of 850–1,150 cSt, providing limited crosslinking reactivity .

Crosslink Density Control Silicone Elastomer Formulation Network Architecture

Flash Point Safety Margin of Phenylmethylsiloxane Oligomer Versus Low-Molecular-Weight Divinyl Disiloxane and Trisiloxane Alternatives

CAS 225927-21-9 (100 cSt grade) exhibits a flash point (COC) > 100 °C, with higher-viscosity grades exceeding 150 °C (1,000 cSt) and 200 °C (3,000–5,000 cSt) [1]. This contrasts sharply with divinyltetramethyldisiloxane (CAS 2627-95-4), which has a flash point of 24 °C (closed cup), classifying it as a flammable liquid requiring stringent storage and handling protocols . The non-vinyl analog 1,1,3,3,5,5-hexamethyltrisiloxane (CAS 1189-93-1) has a flash point of 20 °C, also in the flammable range . The phenyl content and higher molecular weight of CAS 225927-21-9 (2,000–3,000 g/mol for the 300–600 cSt grade) elevate the flash point above typical flammable thresholds, reducing regulatory burden and enabling higher-temperature processing without nitrogen blanketing in some operations .

Process Safety Flammable Liquid Handling Industrial Formulation

Radiation Resistance of Polyphenylmethylsiloxane Enables Nuclear and Space Applications Where Pure Methyl Siloxanes Degrade

Polyphenylmethylsiloxane fluids demonstrate serviceability after gamma radiation doses of up to 200 megarads at room temperature, with no change in physical properties after thousands of hours of operation at 250 °C in closed systems [1]. This radiation resistance is attributed to the phenyl groups acting as energy-dissipating sinks that protect the siloxane backbone from radiation-induced chain scission [2]. Polymethylphenylsiloxane (PMPS) varnish has been specifically studied as a binder for spacecraft thermal control coatings exposed to solar spectrum quanta [3]. In contrast, polydimethylsiloxane (PDMS) rubbers undergo significant crosslinking and embrittlement under comparable gamma radiation doses, limiting their service in nuclear and space environments [4]. Low-molecular-weight polyphenylmethylsiloxane has been explicitly incorporated into radiation-resistant polymeric material patents as the radiation-protective component [4].

Radiation Resistance Nuclear Equipment Spacecraft Materials

Procurement-Relevant Application Scenarios for 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS 225927-21-9)


High-Brightness LED Encapsulant Formulation – Reactive Diluent With Refractive Index Matching

In high-power LED packaging, CAS 225927-21-9 serves as a reactive diluent in phenyl-silicone encapsulant formulations where the phenyl-modified backbone delivers nD²⁰ 1.50–1.54, reducing the refractive index mismatch with GaN LED chips and improving light extraction [1]. A Korean academic thesis (Pusan National University) explicitly used α,ω-divinyl-terminated phenylmethylpolysiloxane as the diluent component blended with vinyl phenyl-functional T-Resin and hydrogen-terminated crosslinker, demonstrating that optimal mechanical properties (tensile strength, elongation) and optical efficiency were achieved when the SiH/SiVi ratio approached 1.0 [2]. The commercial IOTA-252 grade is marketed specifically for LED packaging adhesive applications with high refractive index (HRI) requirements [3].

High-Temperature Phenyl Silicone Rubber and Resin Manufacturing – Dual-Function Reactive Processing Aid

CAS 225927-21-9 is employed as a reactive thinner for molding phenyl siloxane rubber and vinyl phenyl silicone resin systems, where it reduces formulation viscosity before curing while simultaneously participating in the hydrosilylation crosslinking reaction [1]. Unlike non-reactive diluents that must be removed or remain as plasticizers, the terminal vinyl groups covalently incorporate into the cured network, preserving mechanical integrity at service temperatures up to 290 °C (short-term) and enabling long-term stability at 250 °C in closed systems [2]. The multi-grade availability (100–5,000 cSt) allows formulators to balance processing viscosity against final crosslink density in a single component [3].

Aerospace Sealing and Nuclear Equipment Elastomers – Radiation-Tolerant, Wide-Temperature-Range Performance

For aerospace seals and nuclear power plant elastomers, CAS 225927-21-9-based formulations leverage the combined phenyl-group benefits: service temperature range of -55 °C to 290 °C, radiation tolerance exceeding 200 megarads, and resistance to oxidative degradation [1]. Polymethylphenylsiloxane varnish has been specifically investigated for spacecraft thermal control coating applications where solar spectrum radiation stability is critical [2]. The IOTA-252 product literature explicitly cites aerospace sealing and nuclear equipment elastomers as target applications, noting superior aging resistance, low compression set, and high electrical insulation compared to ordinary methyl vinyl silicone oils [3].

Optical Fiber Index-Matching and Photonics Assembly – Transparency With Tunable Refractive Index

At 15–16 mol% phenyl concentration, the refractive index of polyphenylmethylsiloxane matches that of optical fibers and amorphous silica, enabling 'invisible' connections and transparent optical bonds [1]. CAS 225927-21-9 (100 cSt grade, nD²⁰ = 1.50) provides a refractive index close to the core of many optical fibers, and the higher-viscosity grades (up to nD²⁰ = 1.54) extend the index-matching range [2]. Unlike non-reactive trimethyl-terminated phenyl fluids, the terminal vinyl groups allow covalent bonding into the optical assembly, preventing creep or delamination during thermal cycling [3]. Light transmittance at 450 nm exceeds 95% for the commercial product, meeting optical-grade clarity requirements [4].

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